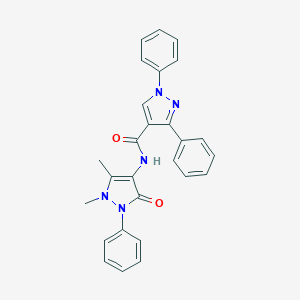
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide, commonly known as DPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. DPPH is a stable free radical that is widely used as a model compound in antioxidant assays.
Mecanismo De Acción
DPPH acts as a hydrogen donor and scavenges free radicals by donating a hydrogen atom to the radical, thereby converting it into a stable molecule. The antioxidant activity of a compound can be evaluated by measuring the decrease in the absorbance of DPPH at a specific wavelength.
Biochemical and Physiological Effects:
DPPH has been shown to exhibit various biochemical and physiological effects. The compound has been reported to possess anti-inflammatory, antimicrobial, and anticancer properties. Additionally, DPPH has been shown to improve glucose metabolism and reduce oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPPH is a stable free radical that can be easily prepared and stored. The compound is widely used as a model compound in antioxidant assays due to its ability to scavenge free radicals. However, DPPH has some limitations, such as the inability to mimic the complex biological environment and the lack of specificity towards particular free radicals.
Direcciones Futuras
In the future, DPPH can be used in the development of novel antioxidant compounds and in the evaluation of the antioxidant activity of various natural products. The compound can also be used in the determination of the total antioxidant capacity of biological samples and in the investigation of the role of oxidative stress in various diseases. Additionally, DPPH can be used in the development of new therapeutic agents for the treatment of various diseases.
Conclusion:
In conclusion, DPPH is a versatile compound that has gained significant attention in the field of scientific research due to its diverse applications. The compound can be easily synthesized and stored, and is widely used as a model compound in antioxidant assays. DPPH exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. In the future, DPPH can be used in the development of novel antioxidant compounds and in the investigation of the role of oxidative stress in various diseases.
Métodos De Síntesis
DPPH can be synthesized through a multi-step process involving the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate and acetic anhydride. The reaction mixture is then subjected to refluxing in the presence of sodium acetate, which leads to the formation of DPPH. The purity of the compound can be improved through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
DPPH is widely used as a model compound in antioxidant assays due to its stable free radical nature. The compound is capable of scavenging free radicals and can be used to evaluate the antioxidant activity of various natural and synthetic compounds. DPPH is also used in the determination of the total antioxidant capacity of biological samples such as serum, plasma, and urine.
Propiedades
Fórmula molecular |
C27H23N5O2 |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C27H23N5O2/c1-19-24(27(34)32(30(19)2)22-16-10-5-11-17-22)28-26(33)23-18-31(21-14-8-4-9-15-21)29-25(23)20-12-6-3-7-13-20/h3-18H,1-2H3,(H,28,33) |
Clave InChI |
QQHHFGKQSMXNOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B246001.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B246002.png)
![2,5-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246003.png)

![N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246008.png)
![N-{4-methoxy-3-[(3-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246010.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B246012.png)
![N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide](/img/structure/B246014.png)
![3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B246018.png)
![2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246019.png)
![2-(3-methylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246020.png)
![4-isopropoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246021.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246023.png)